3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid
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Overview
Description
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C3H2N2O5. This compound is notable for its unique structure, which includes an oxadiazole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydroxyacetone with hydrazine derivatives, followed by oxidation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors to ensure consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazole oxides, while reduction can produce dihydro-oxadiazoles .
Scientific Research Applications
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride: Similar in structure but with different functional groups.
3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional pyrrole rings, leading to different chemical properties.
Uniqueness
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
732240-75-4 |
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Molecular Formula |
C3H2N2O5 |
Molecular Weight |
146.06 g/mol |
IUPAC Name |
3-oxido-5-oxo-2H-oxadiazol-3-ium-4-carboxylic acid |
InChI |
InChI=1S/C3H2N2O5/c6-2(7)1-3(8)10-4-5(1)9/h4H,(H,6,7) |
InChI Key |
HAQYPJPKACLGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=[N+](NOC1=O)[O-])C(=O)O |
Origin of Product |
United States |
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